molecular formula C23H31NO6 B4003106 (3-methoxypropyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate

(3-methoxypropyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate

Cat. No.: B4003106
M. Wt: 417.5 g/mol
InChI Key: WEBRNBBTFJTZEG-UHFFFAOYSA-N
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Description

(3-methoxypropyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate is a useful research compound. Its molecular formula is C23H31NO6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.21513771 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Basis for Enhanced Lipase-Catalyzed Reactions

A study by Cammenberg et al. (2006) explored the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, showing the importance of specific interactions for reaction rate improvement in aminolysis reactions. This indicates that compounds with methoxy groups, similar to the one , can significantly influence enzymatic reactions, potentially offering new pathways for synthesizing enantiopure amines. The study provides insights into how such interactions can be manipulated for improved industrial synthesis processes Maria Cammenberg, K. Hult, & Seongsoon Park, 2006.

Reactivity and Formation of Complexes

Itoh et al. (2001) discussed the formation and reactivity of bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands, revealing how certain ligands influence the formation and decomposition of metal complexes. This research could hint at the potential of similar compounds to act as ligands in forming metal complexes with unique properties, relevant for catalysis or material science applications S. Itoh et al., 2001.

Antidepressant Potential through Monoamine Re-uptake Inhibition

Research by Wieringa et al. (2010) on monoamine re-uptake inhibiting properties of certain piperazines suggests potential applications in designing compounds with antidepressant effects. While this directly pertains to drug development, the underlying mechanism of action provides valuable information for further research in neuroscience and pharmacology J. Wieringa et al., 2010.

Solar Cell Applications

A study by Lv et al. (2014) on the use of amine-based fullerene derivatives in polymer solar cells demonstrates the potential of such compounds in enhancing the efficiency of organic solar cells. This research indicates the relevance of methoxy and amine-functionalized compounds in developing new materials for solar energy conversion Menglan Lv et al., 2014.

Synthesis and Polymer Science Applications

Research on the synthesis of dicarboxylic acid amides and diamides based on related chemical structures by Aghekyan et al. (2018) highlights the application of such compounds in creating polymers with specific properties. This work illustrates the compound's potential in the field of polymer science for the synthesis of new materials with tailored characteristics A. A. Aghekyan et al., 2018.

Properties

IUPAC Name

3-methoxy-N-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2.C2H2O4/c1-21(2,18-8-5-4-6-9-18)19-10-12-20(13-11-19)24-17-15-22-14-7-16-23-3;3-1(4)2(5)6/h4-6,8-13,22H,7,14-17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBRNBBTFJTZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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